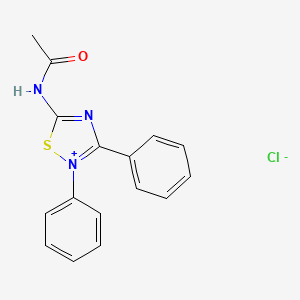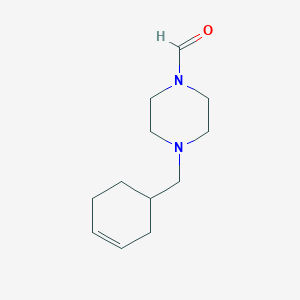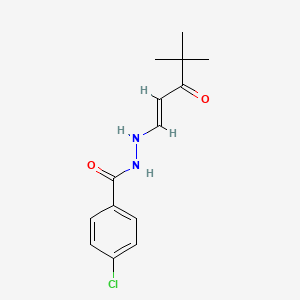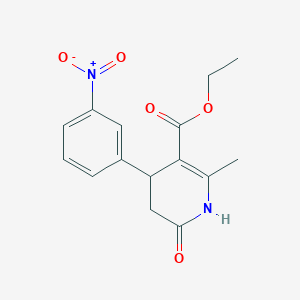
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as EFMC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. EFMC is a member of the pyrrole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is complex and involves multiple pathways. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to inhibit the activity of various enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at G1 phase.
Biochemical and Physiological Effects:
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its broad spectrum of biological activities, low toxicity, and ease of synthesis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has some limitations, including its poor solubility in water, which can limit its bioavailability and pharmacokinetic properties. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate also has limited stability under certain conditions, such as acidic or basic pH.
Zukünftige Richtungen
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has great potential for future research and development. Some of the future directions for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate include:
1. Development of more potent and selective analogs of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate for specific therapeutic applications.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in animal models and humans.
3. Evaluation of the safety and toxicity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in preclinical and clinical studies.
4. Exploration of the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in various disease models.
5. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease.
6. Development of novel drug delivery systems for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate to improve its bioavailability and pharmacokinetic properties.
7. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a lead compound for the development of new drugs with diverse biological activities.
In conclusion, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its potential as a drug candidate for various diseases.
Synthesemethoden
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized through a multistep process involving the reaction of furfural with β-ketoester, followed by cyclization and esterification. The yield of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst. The purity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be determined by various analytical techniques, including NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of various enzymes, such as lipoxygenase, cyclooxygenase, and aldose reductase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPSACSWHIBYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)

![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)
![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
![2-methyl-1-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5118754.png)

![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)

![4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5118797.png)
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5118804.png)
![ethyl {5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5118809.png)